molecular formula C18H17ClN2S B11611726 2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline

Cat. No.: B11611726
M. Wt: 328.9 g/mol
InChI Key: QQCBCXSLUMZGDD-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline is an organic compound with the molecular formula C18H17ClN2S. This compound features a quinazoline core substituted with a 3-chlorobenzylsulfanyl group and three methyl groups. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the 3-Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the quinazoline core is reacted with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazoline core or the chlorobenzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives, dechlorinated products.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorobenzyl)sulfanyl]-4-pyridinecarbothioamide
  • 4-[(3-Chlorobenzyl)sulfanyl]piperidine hydrochloride
  • 2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN2S

Molecular Weight

328.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4,6,7-trimethylquinazoline

InChI

InChI=1S/C18H17ClN2S/c1-11-7-16-13(3)20-18(21-17(16)8-12(11)2)22-10-14-5-4-6-15(19)9-14/h4-9H,10H2,1-3H3

InChI Key

QQCBCXSLUMZGDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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